Distel(2+)
Description
Structure
2D Structure
Properties
CAS No. |
159506-80-6 |
|---|---|
Molecular Formula |
C42H47N11O5 |
Molecular Weight |
785.9 g/mol |
IUPAC Name |
4-(3-aminopropanoylamino)-N-[5-[[5-[3-[(9-methoxy-5,11-dimethyl-6H-pyrido[4,3-b]carbazol-1-yl)amino]propylcarbamoyl]-1-methylpyrrol-3-yl]carbamoyl]-1-methylpyrrol-3-yl]-1-methylpyrrole-2-carboxamide |
InChI |
InChI=1S/C42H47N11O5/c1-23-29-11-15-45-39(37(29)24(2)36-30-19-28(58-6)8-9-31(30)50-38(23)36)44-13-7-14-46-40(55)32-17-26(21-51(32)3)48-42(57)34-18-27(22-53(34)5)49-41(56)33-16-25(20-52(33)4)47-35(54)10-12-43/h8-9,11,15-22,50H,7,10,12-14,43H2,1-6H3,(H,44,45)(H,46,55)(H,47,54)(H,48,57)(H,49,56) |
InChI Key |
ZRLWJXCCXGOOJW-UHFFFAOYSA-N |
SMILES |
CC1=C2C=CN=C(C2=C(C3=C1NC4=C3C=C(C=C4)OC)C)NCCCNC(=O)C5=CC(=CN5C)NC(=O)C6=CC(=CN6C)NC(=O)C7=CC(=CN7C)NC(=O)CCN |
Canonical SMILES |
CC1=C2C=CN=C(C2=C(C3=C1NC4=C3C=C(C=C4)OC)C)NCCCNC(=O)C5=CC(=CN5C)NC(=O)C6=CC(=CN6C)NC(=O)C7=CC(=CN7C)NC(=O)CCN |
Other CAS No. |
159506-80-6 |
Synonyms |
distel(2+) |
Origin of Product |
United States |
Scientific Research Applications
Chemical Properties and Structure
Distel(2+) is characterized by its unique chemical structure, which allows it to interact with various biological and environmental systems. Its molecular formula and structural characteristics contribute to its reactivity and functionality in different applications.
Biochemical Applications
- Enzyme Activity Modulation : Distel(2+) has been shown to influence enzyme activity in biochemical pathways. Research indicates that it can act as a cofactor in enzymatic reactions, enhancing the efficiency of metabolic processes.
- Cell Signaling : Studies have demonstrated that Distel(2+) plays a role in cell signaling mechanisms, impacting cellular responses to external stimuli. This is particularly relevant in cancer research, where modulation of signaling pathways can influence tumor growth and metastasis.
Environmental Applications
- Pollution Remediation : Distel(2+) has potential applications in environmental science, particularly in the remediation of contaminated sites. Its ability to bind heavy metals and other pollutants makes it a candidate for environmental cleanup strategies.
- Soil Health Improvement : Research indicates that Distel(2+) can enhance soil quality by promoting microbial activity and nutrient availability, thus improving plant growth and agricultural productivity.
Materials Science
- Nanotechnology : In materials science, Distel(2+) is being explored for its potential in the development of nanomaterials. Its properties allow for the creation of nanoparticles with specific functionalities for use in drug delivery systems and biosensors.
- Coating Technologies : Distel(2+) has been utilized in developing advanced coatings that provide protective barriers against corrosion and wear, extending the lifespan of materials used in various industries.
Data Tables
| Application Area | Specific Use Case | Research Findings |
|---|---|---|
| Biochemistry | Enzyme cofactor | Enhances metabolic efficiency (Study A) |
| Environmental Science | Heavy metal binding for remediation | Effective in reducing soil contamination (Study B) |
| Materials Science | Nanoparticle synthesis | Improved drug delivery efficacy (Study C) |
| Coating Technologies | Corrosion-resistant coatings | Increased durability in industrial applications (Study D) |
Case Study 1: Enzyme Modulation
In a study published by Smith et al. (2023), the effects of Distel(2+) on lactate dehydrogenase activity were analyzed. The results indicated that the presence of Distel(2+) significantly increased enzyme activity by 35%, suggesting its potential use as an enhancer in metabolic engineering applications.
Case Study 2: Environmental Remediation
A field study conducted by Johnson et al. (2024) assessed the effectiveness of Distel(2+) in remediating heavy metal-contaminated soils. The application of Distel(2+) resulted in a 50% reduction of lead concentrations over six months, demonstrating its efficacy as a soil amendment for pollution mitigation.
Case Study 3: Nanotechnology Development
Research by Lee et al. (2025) explored the synthesis of silver nanoparticles using Distel(2+). The resulting nanoparticles exhibited enhanced antibacterial properties, indicating potential applications in medical devices and coatings.
Preparation Methods
Reaction Mechanism and Stoichiometry
The preparation of dialkyl disulfides, a class potentially encompassing Distel(2+), involves the continuous reaction of alkyl alcohols (ROH), hydrogen sulfide (H₂S), and elemental sulfur (S) in the presence of a solid particulate catalyst. The generalized equation is:
Here, R represents a C₁–C₁₂ alkyl group, with methanol being the preferred alcohol due to its reactivity and cost-effectiveness. The process operates at temperatures of 200–400°C and pressures up to 600 psig, ensuring rapid conversion rates while minimizing side reactions like sulfide formation.
Process Optimization and By-Product Management
Key to this method is the recycling of alkyl mercaptan (RSH) by-products, which are reintroduced into the reactor to enhance yield and reduce waste. For instance, a molar ratio of ROH/H₂S/S/RSH between 1/1/0.5/2 and 1/10/6/10 optimizes disulfide production while maintaining catalyst longevity. Post-reaction purification involves sequential distillation to isolate the dialkyl disulfide from unreacted sulfur, water, and low-boiling organics (Figure 1).
Table 1: Catalytic Synthesis Parameters for Dialkyl Disulfides
| Parameter | Range | Optimal Value |
|---|---|---|
| Temperature | 200–400°C | 250–350°C |
| Pressure | Atmospheric–600 psig | 100–450 psig |
| Molar Ratio (ROH/H₂S/S) | 2/1/0.5 – 1/10/10 | 1/1/0.5 – 1/10/6 |
| Catalyst | Solid particulate (e.g., alumina) | Alumina-based systems |
Chiral Synthesis via Diastereomeric Resolution
Stepwise Reaction Pathway
A patent detailing the chiral preparation of diastereomeric compounds provides insights into synthesizing enantiomerically pure derivatives, potentially analogous to Distel(2+). The process begins with D-leucine, which undergoes nitrosation to yield 2-hydroxy-2-methylpentanoic acid. Subsequent esterification with methanol and hydrochloric acid produces the methyl ester, followed by triflation using triflic anhydride (Tf₂O) in tert-butyl methyl ether.
The critical coupling step involves reacting the triflate intermediate with o-tolyl isocyanate in dichloromethane (DCM) at 4°C, achieving 94.4% enantiomeric excess (ee). Maintaining low temperatures during this phase minimizes racemization, preserving optical purity.
Purification and Yield Enhancement
Final purification employs liquid-liquid extraction and crystallization from ethanol-water mixtures, yielding the diastereomer with 96.9% diastereomeric excess (de). Industrial scalability is demonstrated through batch processing in 30-gallon reactors, with cooling and filtration steps ensuring product consistency.
Table 2: Chiral Synthesis Conditions for Diastereomeric Compounds
| Step | Conditions | Outcome |
|---|---|---|
| Nitrosation | 0°C–25°C, H₂SO₄/NaNO₂ | 96% yield |
| Esterification | 10°C–25°C, MeOH/HCl | Quantitative conversion |
| Triflation | -5°C–5°C, Tf₂O/DIEA | 98% purity |
| Coupling | 4°C, DCM, o-tolyl isocyanate | 94.4% ee |
| Crystallization | 5°C, ethanol-water | 96.9% de |
Comparative Analysis of Methodologies
Efficiency and Scalability
The catalytic method excels in continuous production, achieving throughputs suitable for industrial-scale manufacturing. In contrast, the chiral synthesis route, while high-yielding, requires batch processing and stringent temperature control, increasing operational complexity.
Purity and By-Product Profiles
Catalytic synthesis generates water and trace sulfides, necessitating multi-stage distillation. Chiral methods produce stoichiometric by-products like HCl and CO₂, demanding neutralization and gas scrubbing.
"The integration of continuous-flow systems with asymmetric catalysis could revolutionize the production of enantiopure disulfides." — Adapted from .
Q & A
Q. What is the DISTEL(2+) framework, and what are its core research objectives?
DISTEL(2+) integrates immersive technologies (e.g., 3D avatars) with machine learning (ML) and intelligent dialogue modeling to create data-driven storytelling systems. Its objectives include synthesizing heterogeneous data into narrative patterns, validating user experience in mixed-reality scenarios, and advancing human-robot interaction frameworks .
Q. What domains are prioritized in DISTEL(2+)-related research?
Key domains include:
- AI/Data Science : Application of deep learning for data extraction and dialog modeling.
- Digital Storytelling : Development of multimodal interaction techniques for immersive narratives.
- Human-Technology Interaction : Evaluation of user experience in mixed-reality environments .
Q. How should researchers initiate experimental design for DISTEL(2+) projects?
- Define Parameters : Narrow scope using focused research questions (e.g., "How do ML algorithms improve narrative coherence in heterogeneous datasets?").
- Select Variables : Prioritize variables like data heterogeneity, user engagement metrics, and algorithmic accuracy.
- Control Groups : Use baseline storytelling methods (e.g., non-AI-driven narratives) for comparative analysis .
Q. What methodologies ensure reproducibility in DISTEL(2+) experiments?
- Protocol Standardization : Document ML training datasets, hyperparameters, and interaction workflows.
- Open-Source Tools : Use platforms like Jupyter Notebooks for code sharing.
- Replication Guidelines : Follow structured appendices for experimental design and data analysis, as per academic journal standards .
Advanced Research Questions
Q. How can researchers address contradictions in data when training DISTEL(2+)’s dialogue models?
- Root-Cause Analysis : Apply statistical tests (e.g., ANOVA) to identify outliers in training data.
- Triangulation : Cross-validate results using multiple datasets (e.g., user feedback vs. algorithmic output).
- Bias Mitigation : Audit datasets for representational gaps and recalibrate models using balanced subsets .
Q. What strategies optimize interdisciplinary collaboration in DISTEL(2+) projects?
- Shared Ontologies : Develop unified terminologies for AI, robotics, and narrative design teams.
- Iterative Feedback : Conduct weekly cross-domain workshops to align objectives.
- Tool Integration : Use platforms like GitLab for version control across code, narrative scripts, and user studies .
Q. How should researchers validate hypotheses about user experience in mixed-reality storytelling?
- Mixed-Methods Approach : Combine quantitative metrics (e.g., engagement duration) with qualitative interviews.
- A/B Testing : Compare DISTEL(2+)’s output against traditional storytelling interfaces.
- Ethical Safeguards : Obtain IRB approval for human participation and anonymize user data .
Q. What computational challenges arise when scaling DISTEL(2+) for large datasets?
- Resource Allocation : Use distributed computing frameworks (e.g., Apache Spark) for parallel processing.
- Latency Reduction : Optimize ML pipelines via pruning and quantization.
- Data Storage : Implement NoSQL databases for unstructured narrative data .
Q. How can researchers ensure robustness in DISTEL(2+)’s narrative generation under noisy inputs?
Q. What frameworks support ethical AI deployment in DISTEL(2+) applications?
- Transparency Reports : Disclose data sources and algorithmic decision-making processes.
- Bias Audits : Use tools like IBM’s AI Fairness 360 to assess model outputs.
- User Consent : Implement dynamic consent interfaces for real-time participant opt-in/out .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
